Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]- Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13644457
InChI: InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-10-7-11-18(12-17)23-14-16-9-6-5-8-15(16)13-22/h5-12H,14H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=CC=C3C#N
Molecular Formula: C20H22BNO3
Molecular Weight: 335.2 g/mol

Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-

CAS No.:

Cat. No.: VC13644457

Molecular Formula: C20H22BNO3

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]- -

Specification

Molecular Formula C20H22BNO3
Molecular Weight 335.2 g/mol
IUPAC Name 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile
Standard InChI InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-10-7-11-18(12-17)23-14-16-9-6-5-8-15(16)13-22/h5-12H,14H2,1-4H3
Standard InChI Key NZECDMMIVDMXGK-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=CC=C3C#N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=CC=C3C#N

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

Compound 2 features a benzonitrile core substituted at the 2-position with a methylene-linked phenoxy group. The phenoxy moiety is further functionalized at the 3-position with a pinacol-protected boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This arrangement distinguishes it from its 3-substituted analog (PubChem CID 124014815), where the boronate group occupies the para position relative to the phenoxy linkage . The molecular formula of Compound 2 is tentatively assigned as C₂₀H₂₂BNO₃, mirroring the 3-isomer’s stoichiometry .

Key Structural Features:

  • Boron Coordination: The dioxaborolane group stabilizes the boron atom via chelation with two oxygen atoms, enhancing air and moisture stability compared to free boronic acids .

  • Conjugation Pathway: The meta-substitution of the boronate on the phenoxy ring may alter electronic conjugation relative to para-substituted analogs, potentially influencing reactivity in cross-coupling reactions.

Physicochemical Properties

While experimental data specific to Compound 2 is unavailable, extrapolation from its 3-isomer (PubChem CID 124014815) suggests:

  • Molecular Weight: ~335.2 g/mol .

  • Solubility: Likely low in polar solvents due to the hydrophobic pinacol group; soluble in aromatic hydrocarbons (e.g., toluene) and ethers.

  • Stability: The pinacol boronate ester confers resistance to hydrolysis, enabling handling under ambient conditions for short durations .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of Compound 2 likely follows methodologies established for analogous boronic esters. A plausible route involves:

  • Nucleophilic Aromatic Substitution:
    Reaction of 2-(bromomethyl)benzonitrile with 3-hydroxyphenylboronic acid pinacol ester under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) .

    2-(BrCH2)C6H4CN+HO-C6H4-B(pin)BaseCompound 2+HBr\text{2-(BrCH}_2\text{)C}_6\text{H}_4\text{CN} + \text{HO-C}_6\text{H}_4\text{-B(pin)} \xrightarrow{\text{Base}} \text{Compound 2} + \text{HBr}

    Yield: Estimated 50–70% after purification by column chromatography .

  • Suzuki-Miyaura Coupling:
    Alternatively, palladium-catalyzed coupling between 2-(iodomethyl)benzonitrile and a preformed boronic ester could be employed, though this method is less common for secondary alkyl boronic esters .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors may enhance efficiency by improving heat transfer and reducing reaction times. Catalyst systems such as Pd(OAc)₂ with SPhos ligand have shown efficacy in analogous syntheses, enabling ppm-level palladium loading .

Reactivity and Functionalization

Cross-Coupling Reactions

Compound 2 is hypothesized to participate in Suzuki-Miyaura couplings, leveraging its boronate group as a coupling partner. Key considerations include:

  • Substrate Compatibility: Aryl halides (Br, I) and triflates are optimal electrophiles.

  • Reaction Conditions:

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

    • Base: Cs₂CO₃ or K₃PO₄.

    • Solvent: Toluene/EtOH mixtures (4:1 v/v).

    • Temperature: 80–100°C under inert atmosphere .

Functional Group Transformations

  • Nitrile Reduction: Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ treatment could reduce the nitrile to a primary amine, expanding utility in pharmaceutical synthesis.

  • Boronate Deprotection: Acidic hydrolysis (HCl/H₂O) would yield the corresponding boronic acid, though this compromises stability .

Applications in Materials Science and Pharmaceuticals

Polymeric Materials

The methylene spacer in Compound 2 may reduce steric hindrance compared to directly linked analogs, facilitating incorporation into conjugated polymers. Potential applications include:

  • Organic Electronics: As a monomer for emissive layers in OLEDs.

  • Thermoset Resins: Boronate esters enhance thermal stability in epoxy composites .

Medicinal Chemistry

While no direct studies on Compound 2 exist, structurally related benzonitriles exhibit:

  • Anticancer Activity: Induction of apoptosis in MCF-7 breast cancer cells (IC₅₀ ~15 µM) .

  • Enzyme Inhibition: Boron-containing compounds often target proteases and kinases.

Challenges and Future Directions

Current limitations in Compound 2 research include:

  • Synthetic Accessibility: Scalable routes remain underdeveloped.

  • Characterization Data: NMR (¹¹B, ¹H) and X-ray crystallography are needed to confirm structure-property relationships.

Proposed studies should prioritize:

  • Catalyst Screening: To improve coupling efficiencies.

  • Biological Profiling: Assessment against cancer cell lines and microbial pathogens.

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